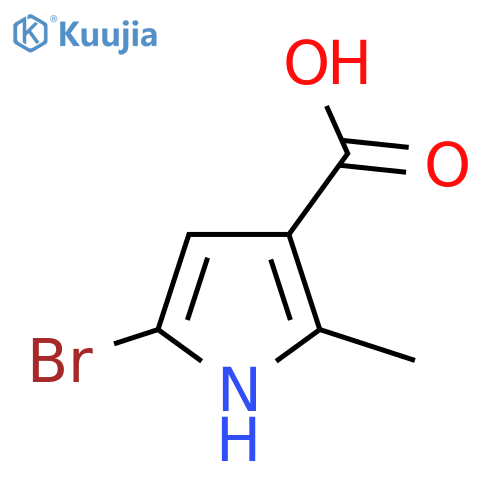Cas no 1782807-01-5 (5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid)

1782807-01-5 structure
商品名:5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid
CAS番号:1782807-01-5
MF:C6H6BrNO2
メガワット:204.021340847015
MDL:MFCD28132413
CID:4823277
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid
-
- MDL: MFCD28132413
- インチ: 1S/C6H6BrNO2/c1-3-4(6(9)10)2-5(7)8-3/h2,8H,1H3,(H,9,10)
- InChIKey: ARNBEZLLGGOUGM-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(=O)O)=C(C)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 151
- トポロジー分子極性表面積: 53.1
- 疎水性パラメータ計算基準値(XlogP): 1.7
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-98624-10.0g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 10.0g |
$3687.0 | 2023-02-10 | ||
| Enamine | EN300-98624-5g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 5g |
$2933.0 | 2023-09-01 | ||
| Enamine | EN300-98624-1.0g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 1.0g |
$1117.0 | 2023-02-10 | ||
| Alichem | A109008825-1g |
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 95% | 1g |
$573.34 | 2022-04-02 | |
| Enamine | EN300-98624-1g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 1g |
$1117.0 | 2023-09-01 | ||
| Enamine | EN300-98624-2.5g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 2.5g |
$2316.0 | 2023-09-01 | ||
| Enamine | EN300-98624-10g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 10g |
$3687.0 | 2023-09-01 | ||
| Enamine | EN300-98624-5.0g |
5-bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 5.0g |
$2933.0 | 2023-02-10 | ||
| Alichem | A109008825-5g |
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid |
1782807-01-5 | 95% | 5g |
$1,351.41 | 2022-04-02 |
5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid 関連文献
-
Hyo Won Lee,Myoung Ki Cho,Hye-Ri Kim,Chang Su Lim,Chulhun Kang,Hwan Myung Kim Chem. Commun., 2017,53, 6097-6100
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
1782807-01-5 (5-Bromo-2-methyl-1H-pyrrole-3-carboxylic acid) 関連製品
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
